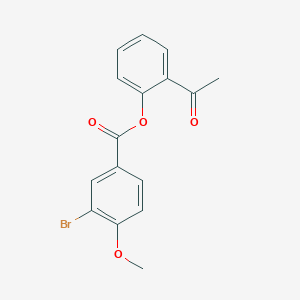![molecular formula C19H21NO2S B5876330 1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine](/img/structure/B5876330.png)
1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine, also known as BMT-145027, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a pyrrolidine derivative that has been synthesized using a specific method, and its mechanism of action and physiological effects have been extensively studied.
科学的研究の応用
1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine has been studied for its potential therapeutic applications in various fields of research. One of the major areas of interest is cancer research, where 1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine has shown promising results in inhibiting the growth of cancer cells. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine has also been studied for its potential use in treating Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
作用機序
The mechanism of action of 1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine involves its ability to inhibit the activity of specific enzymes, such as proteases and kinases, which are involved in various cellular processes. 1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine has been found to inhibit the activity of the proteasome, which is responsible for the degradation of misfolded and damaged proteins. This leads to the accumulation of these proteins, which can induce apoptosis in cancer cells. 1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine has also been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine has been found to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase pathway and inhibiting the activity of the proteasome. It has also been found to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer. In Alzheimer's disease, 1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine inhibits the aggregation of amyloid beta peptides, which can prevent the formation of plaques in the brain.
実験室実験の利点と制限
One advantage of using 1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine in lab experiments is its specificity for certain enzymes, which can allow for targeted inhibition of specific cellular processes. However, one limitation is that it may not be effective in all types of cancer cells, as some may have developed resistance to 1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine.
将来の方向性
There are several future directions for the study of 1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine. One direction is the development of more potent derivatives of 1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine, which can have improved efficacy and specificity for certain enzymes. Another direction is the study of the pharmacokinetics and pharmacodynamics of 1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine, which can provide insights into its absorption, distribution, metabolism, and excretion in the body. Finally, the use of 1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine in combination with other drugs or therapies can be explored, as this may enhance its therapeutic effects.
合成法
The synthesis of 1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine involves the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with thiourea in the presence of a catalytic amount of acetic acid. The resulting product is then treated with sodium hydroxide to obtain the final product, 1-{[4-(benzyloxy)-3-methoxyphenyl]carbonothioyl}pyrrolidine.
特性
IUPAC Name |
(3-methoxy-4-phenylmethoxyphenyl)-pyrrolidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-21-18-13-16(19(23)20-11-5-6-12-20)9-10-17(18)22-14-15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOIQNVXNIXNAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=S)N2CCCC2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202369 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[4-(Benzyloxy)-3-methoxyphenyl](pyrrolidin-1-yl)methanethione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

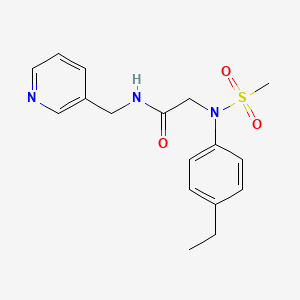
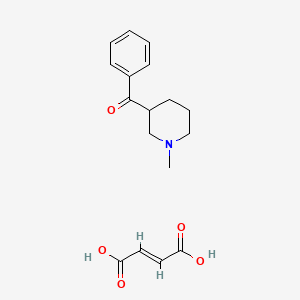
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methylaniline](/img/structure/B5876293.png)
![N-cyclohexyl-2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5876299.png)
![ethyl 4-{[(3-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5876302.png)
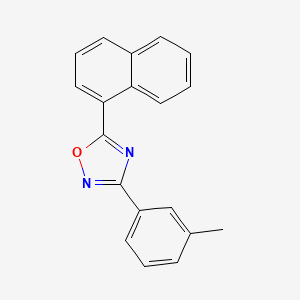
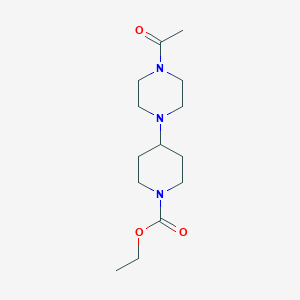
![2-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5876318.png)
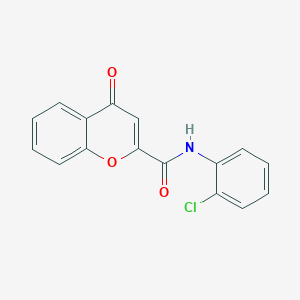
![N-{3-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetamide](/img/structure/B5876340.png)
![1-{[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B5876345.png)
![N'~1~,N'~3~-bis({[(4-chlorophenyl)amino]carbonyl}oxy)propanediimidamide](/img/structure/B5876352.png)
![2-[(2,6-dichlorobenzyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5876358.png)
